molecular formula C16H14O6 B022643 Graphislactone A CAS No. 52179-44-9

Graphislactone A

Cat. No. B022643
CAS RN: 52179-44-9
M. Wt: 302.28 g/mol
InChI Key: SMKUDZVEVLDBSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The total synthesis of Graphislactone A, as well as Graphislactones C, D, H, and Ulocladol, involves key steps such as Suzuki couplings for constructing the central biaryl bond and Dakin reactions for adding hydroxy groups. These syntheses are significantly more efficient than previously published methods, providing a shorter and higher yield process starting from purchasable compounds. Graphislactones E and F, which were synthesized for the first time, showed discrepancies in their spectra when compared to published data, leading to the proposal of revised structures for these compounds (Altemoeller et al., 2009).

Molecular Structure Analysis

The structural analysis of Graphislactone A and its counterparts is crucial for understanding their chemical behavior and potential applications. The molecular structure is characterized by highly oxygenated resorcylic lactone rings, which are pivotal for the compound's bioactivity. The total synthesis efforts have not only provided access to these compounds but have also facilitated the investigation of their molecular structures through spectroscopic data comparison.

Chemical Reactions and Properties

Graphislactone A's chemical reactions primarily involve the formation of its complex lactone structure, including the construction of biaryl bonds and the introduction of multiple hydroxy groups. These reactions underscore the compound's highly oxygenated nature, which is fundamental to its biological activity and chemical properties.

Physical Properties Analysis

While specific studies on the physical properties of Graphislactone A, such as melting point, solubility, and crystal structure, were not directly found in the searched papers, these properties are generally crucial for determining the compound's applicability in various domains, including pharmaceuticals and materials science.

Chemical Properties Analysis

The chemical properties of Graphislactone A, including its reactivity, stability, and interactions with biological molecules, are inferred from its synthesis and structural analysis. The presence of multiple hydroxy groups and a biaryl bond in its structure suggests that it may participate in various chemical reactions, contributing to its biological activity and potential as a therapeutic agent.

  • (Altemoeller et al., 2009) - This paper presents the total synthesis of Graphislactones A, C, D, H, and Ulocladol, offering revised structures for Graphislactones E and F.

Scientific Research Applications

  • Antioxidant and Free Radical-Scavenging Activities : Graphislactone A exhibits strong antioxidant and free radical-scavenging properties, making it a potentially valuable agent in managing diseases initiated by oxidative damage. This was characterized in a study conducted by Song et al. (2005) where Graphislactone A was derived from the culture of Cephalosporium sp., an endophytic fungus in Trachelospermum jasminoides (Song et al., 2005).

  • Anticancer Activities : In another study, Graphislactone A displayed pronounced anticancer activities against SW1116 cells, with significant inhibitory concentration (IC50) values. This research highlighted its potential in cancer treatment and therapy (Zhang et al., 2005).

  • Biosynthesis from Lichens and Fungi : Tanahashi et al. (2003) isolated Graphislactone A-D from the cultures of Graphis prunicola, G. cognata, and G. scripta lichens. This study contributed to the understanding of the biosynthesis of these highly oxygenated resorcylic lactones, which are typical products of lichen mycobionts and fungi (Tanahashi et al., 2003).

Future Directions

The potential biological functions and therapeutic applications of GPA at the cellular and animal levels have not yet been fully investigated . Future research could explore the therapeutic potential of GPA in mitigating non-alcoholic fatty liver disease (NAFLD) and its underlying mechanisms . Further exploration of its therapeutic potential is warranted .

properties

IUPAC Name

4,7-dihydroxy-3,9-dimethoxy-1-methylbenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-7-4-11(21-3)14(18)15-12(7)9-5-8(20-2)6-10(17)13(9)16(19)22-15/h4-6,17-18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKUDZVEVLDBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Graphislactone A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Graphislactone A
Reactant of Route 2
Graphislactone A
Reactant of Route 3
Graphislactone A
Reactant of Route 4
Graphislactone A
Reactant of Route 5
Graphislactone A
Reactant of Route 6
Graphislactone A

Citations

For This Compound
221
Citations
YC Song, WY Huang, C Sun, FW Wang… - Biological and …, 2005 - jstage.jst.go.jp
… oxidative initiator to confirm the antioxidant activity of graphislactone A. Under our experimental conditions, graphislactone A significantly suppressed TBARS formation in LDL oxidation …
Number of citations: 137 www.jstage.jst.go.jp
HW Zhang, WY Huang, YC Song… - Helvetica chimica …, 2005 - Wiley Online Library
… (1) and graphislactone H (2), besides graphislactone A (3) and alternariol monomethyl ether (4) … The 6H-dibenzo[b,d]pyran-6-one derivatives graphislactone A–F had been isolated from …
Number of citations: 53 onlinelibrary.wiley.com
T Tanahashi, Y Takenaka, N Nagakura, N Hamada - Phytochemistry, 2003 - Elsevier
… Graphislactone A diacetate (1a): 1 H NMR (CDCl 3 ): δ 2.33 (3H, br s, 1-Me), 2.43, 2.46 (each … HPLC (μBondasphere 5 μC18–100 Å, H 2 O–CH 3 CN, 1:1) to give graphislactone A (1) (…
Number of citations: 64 www.sciencedirect.com
M Altemöller, T Gehring, J Cudaj, J Podlech… - 2009 - Wiley Online Library
… Graphislactone A is an antioxidant and a scavenger of free radicals,11 graphislactones A, G… 12 mg/mL, respectively),7 graphislactone A and botrallin are moderate inhibitors of AChE,6e …
E Hormazabal, L Astudillo… - … für Naturforschung C, 2005 - degruyter.com
… Graphislactone A and botrallin presented a moderate activity towards AChE, with IC50 of … Botrallin and graphislactone A were detected in the liquid potato-dextrose and yeast extract/…
Number of citations: 70 www.degruyter.com
ML GAO - Chinese Traditional and Herbal Drugs, 2018 - pesquisa.bvsalud.org
… induction of graphislactone A in … Graphislactone A was enriched by silica gel column chromatography, and then purified by recrystallization. The cytotoxic activities of graphislactone A …
Number of citations: 1 pesquisa.bvsalud.org
M Meena - researchgate.net
… Characterization of Graphislactone A as the antioxidant and free radical-scavenging substance from the culture of Cephalosporiums p. IFB-E001, an endophytic fungus in …
Number of citations: 0 www.researchgate.net
I Kock, K Krohn, H Egold, S Draeger, B Schulz… - 2007 - Wiley Online Library
… The structure was identified as the known graphislactone A (1) (Scheme 1) by comparison of the published NMR spectroscopic data. This compound was isolated for the first time by …
J Cudaj, J Podlech - Tetrahedron Letters, 2010 - Elsevier
… Graphislactone A was identified as reduction product of the … Graphislactone A is an antioxidant and a scavenger of free … , respectively); 5 and graphislactone A is a moderate inhibitor of …
Number of citations: 23 www.sciencedirect.com
GM Hou, XM Xu, Q Wang, DY Li, ZL Li - Steroids, 2018 - Elsevier
… methylation and oxidation to give graphislactone A (3) which … Alternatively, the lactone motif of graphislactone A (3) could … was usually isolated together with graphislactone A (3) [18] or …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.